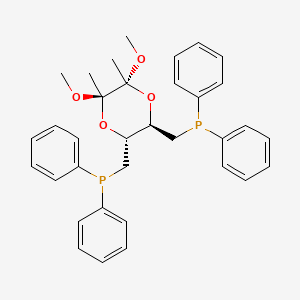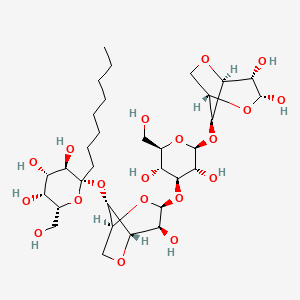
3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate is an organic phosphate ester with the molecular formula C20H43O8P and a molecular weight of 442.52 g/mol . It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate typically involves multiple steps. One common method starts with the reaction of 1-bromotetradecane with tetrahydroxymethylphenol under basic conditions to form 3,6,9,12-tetrahydroxycarbonyl tetradecane. This intermediate is then esterified with phosphoric acid under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler phosphates or alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: This compound is studied for its potential role in biological systems, particularly in the context of phosphate metabolism and signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used as an additive in lubricants to improve performance and reduce friction.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors involved in phosphate metabolism. The compound can modulate the activity of these targets, influencing various biochemical pathways. Its multiple ether linkages and phosphate group allow it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate is unique due to its multiple ether linkages and phosphate group. Similar compounds include:
- 3,6,9,12-Tetraoxatetracosan-1-ol, dihydrogen phosphate
- Phosphoric acid dihydrogen 3,6,9,12-tetraoxatetracosan-1-yl ester These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of 3,6,9,12-Tetraoxatetracosyl dihydrogen phosphate lies in its specific combination of ether linkages and phosphate group, which confer distinct chemical reactivity and applications .
Properties
CAS No. |
45300-87-6 |
|---|---|
Molecular Formula |
C20H43O8P |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O8P/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-15-16-26-17-18-27-19-20-28-29(21,22)23/h2-20H2,1H3,(H2,21,22,23) |
InChI Key |
PSBRNAUTQGUEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,3a,8,8a-Hexahydro-3a,8-dimethyl-pyrrolo[2,3-b]indole](/img/structure/B13739261.png)







![2-[(3-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13739304.png)



